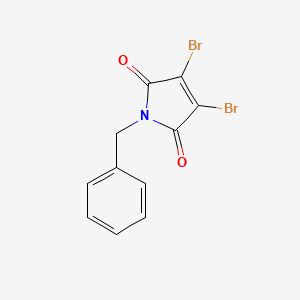

N-Benzyl-2,3-dibromomaleimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3,4-dibromopyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Br2NO2/c12-8-9(13)11(16)14(10(8)15)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZYLZHRCCNTQCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392657 | |

| Record name | N-Benzyl-2,3-dibromomaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91026-00-5 | |

| Record name | N-Benzyl-2,3-dibromomaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzyl-2,3-dibromomaleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Benzyl-2,3-dibromomaleimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-2,3-dibromomaleimide is a versatile chemical intermediate that has garnered significant interest in the fields of medicinal chemistry, materials science, and bioconjugation. Its unique structural features, particularly the reactive dibromo-substituted maleimide core, make it a valuable building block for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its applications in Suzuki cross-coupling reactions and bioconjugation. Detailed experimental protocols and visual representations of key reaction pathways are included to facilitate its use in research and development.

Chemical and Physical Properties

This compound, also known as 1-benzyl-3,4-dibromo-pyrrole-2,5-dione, is a solid at room temperature. Its core structure consists of a five-membered maleimide ring substituted with a benzyl group on the nitrogen atom and bromine atoms on the carbon-carbon double bond. This arrangement of functional groups is key to its reactivity.

| Property | Value |

| Molecular Formula | C₁₁H₇Br₂NO₂ |

| Molecular Weight | 344.99 g/mol |

| CAS Number | 91026-00-5 |

| Melting Point | 117-120 °C |

| Appearance | Solid |

| SMILES String | BrC1=C(Br)C(=O)N(Cc2ccccc2)C1=O |

| InChI Key | DZYLZHRCCNTQCS-UHFFFAOYSA-N |

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the N-alkylation of 3,4-dibromomaleimide with benzyl bromide.[1] The reactivity of this compound is dominated by the two bromine atoms, which can be readily displaced by various nucleophiles, and the electrophilic double bond of the maleimide ring.

Applications in Suzuki Cross-Coupling Reactions

The bromine atoms of this compound are excellent leaving groups in palladium-catalyzed Suzuki cross-coupling reactions. This allows for the facile formation of carbon-carbon bonds, enabling the synthesis of a diverse range of 3,4-diaryl- and 3-aryl-4-bromomaleimides.[1] These products have applications in the development of novel dyes and pharmacologically active compounds.

Applications in Bioconjugation

The maleimide moiety is a well-established functional group for the selective chemical modification of cysteine residues in proteins.[2] this compound offers a unique platform for bioconjugation, particularly for bridging disulfide bonds. The two bromine atoms can react with two thiol groups from reduced disulfide bonds, effectively re-bridging the protein structure with the maleimide core.[3] This has significant implications for the development of antibody-drug conjugates (ADCs) and other protein-based therapeutics.[4][5]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.[6][7][8]

-

To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-2.2 equiv.), a palladium catalyst such as Pd(OAc)₂ or PdCl₂(dppf)·CH₂Cl₂ (0.02-0.05 equiv.), and a suitable ligand like JohnPhos if required.

-

Add a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent, such as dimethylformamide (DMF) or a mixture of THF and water.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol for Protein Disulfide Bond Bridging

This protocol is a general method for the modification of antibodies or other proteins containing accessible disulfide bonds.[3][4][5]

-

Reduce the disulfide bonds of the protein (e.g., an antibody) using a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP). The molar excess of TCEP will depend on the number of disulfide bonds to be reduced. The reaction is typically carried out in a suitable buffer (e.g., PBS) at a controlled pH (around 7.0-8.5).

-

After reduction, the excess TCEP may need to be removed, for example, by using a desalting column, depending on the subsequent steps.

-

Add a solution of this compound (or a derivative thereof) in an organic co-solvent like DMSO or DMF to the reduced protein solution. A molar excess of the maleimide reagent is typically used.

-

Allow the conjugation reaction to proceed at a controlled temperature (e.g., room temperature or 4 °C) for a specific duration, which may range from minutes to hours.

-

Monitor the reaction progress using techniques such as SDS-PAGE or mass spectrometry to confirm the formation of the conjugate.

-

Purify the resulting protein-maleimide conjugate to remove unreacted reagents and byproducts, for example, by size-exclusion chromatography or dialysis.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is classified as causing severe skin burns and eye damage and may cause an allergic skin reaction. Always work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a highly valuable and reactive intermediate with broad applications in organic synthesis and bioconjugation. Its ability to participate in Suzuki cross-coupling reactions provides a straightforward route to a variety of substituted maleimides. Furthermore, its utility in bridging protein disulfide bonds offers a powerful tool for the construction of advanced biotherapeutics. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers exploring the potential of this versatile compound.

References

- 1. Synthesis and Biological Evaluation of New 3,4-diarylmaleimides as Enhancers (modulators) of Doxorubicin Cytotoxic Activity on Cultured Tumor Cells from a Real Case of Breast Cancer [scielo.org.mx]

- 2. Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of N-Benzyl-2,3-dibromomaleimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-Benzyl-2,3-dibromomaleimide, a key intermediate in the development of novel therapeutics and functional materials.

Introduction

This compound is a synthetic organic compound featuring a central maleimide ring substituted with a benzyl group on the nitrogen atom and bromine atoms on the carbon-carbon double bond. This structure imparts unique reactivity, making it a valuable building block in various chemical syntheses. Its applications are primarily centered around its use as a precursor for maleimide-based dyes and in fluorescence quenching studies.[1] The dibromo-functionality allows for further chemical modifications, such as Suzuki cross-coupling reactions, to generate a diverse range of derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 91026-00-5 | [1] |

| Molecular Formula | C₁₁H₇Br₂NO₂ | [1] |

| Molecular Weight | 344.99 g/mol | [1] |

| Melting Point | 117-120 °C | [1] |

| Appearance | Solid | |

| Purity | ≥97% | [2] |

Synthesis of this compound

General Experimental Protocol

Step 1: Formation of the Maleamic Acid Intermediate

-

Dissolve 2,3-dibromomaleic anhydride in a suitable aprotic solvent (e.g., diethyl ether, dichloromethane, or toluene) in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add an equimolar amount of benzylamine to the solution at room temperature.

-

Stir the reaction mixture for a designated period, typically ranging from 1 to 4 hours, to allow for the formation of the N-benzyl-2,3-dibromomaleamic acid intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Dehydrative Cyclization to this compound

-

To the solution containing the maleamic acid, add a dehydrating agent. A common method involves the use of acetic anhydride and a catalytic amount of a base, such as sodium acetate or triethylamine.

-

Heat the reaction mixture to reflux for several hours. The reaction progress should be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The crude product can be isolated by pouring the reaction mixture into ice-water and collecting the precipitate by filtration.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane, or by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Characterization

The structural confirmation and purity assessment of the synthesized this compound are crucial. This is typically achieved using a combination of spectroscopic techniques. While experimentally obtained spectra for this specific compound are not available in the provided search results, the expected spectral data based on related compounds are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group and the absence of the maleic anhydride protons.

-

Aromatic protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

-

Methylene protons: A singlet around δ 4.8 ppm for the two protons of the benzylic CH₂ group.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl carbons: Resonances for the two carbonyl groups of the maleimide ring are expected around δ 165-170 ppm.

-

Alkene carbons: Signals for the two bromine-substituted carbons of the maleimide ring would appear in the olefinic region.

-

Benzyl group carbons: Characteristic signals for the benzylic CH₂ carbon and the aromatic carbons of the phenyl ring.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorption bands include:

-

C=O stretching: Strong absorption bands around 1700-1780 cm⁻¹ characteristic of the imide carbonyl groups.

-

C-N stretching: A band in the region of 1300-1400 cm⁻¹.

-

Aromatic C-H stretching: Signals above 3000 cm⁻¹.

-

Aliphatic C-H stretching: Signals below 3000 cm⁻¹.

-

C-Br stretching: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M]⁺ for this compound (C₁₁H₇Br₂NO₂) would be observed at m/z 345, with a characteristic isotopic pattern due to the presence of two bromine atoms.

Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis. The bromine atoms can be displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the introduction of diverse functionalities.

Caption: Reactivity pathways of this compound.

Its primary documented application is as a precursor in the synthesis of maleimide-based dyes, which are utilized in fluorescence quenching applications.[1] The ability to functionalize the maleimide core makes it a compound of interest for the development of bioconjugates, probes, and materials with tailored properties.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. While a specific, detailed experimental protocol is not available in the public domain, the general synthetic strategies for related compounds offer a clear pathway for its preparation. The expected characterization data provides a benchmark for researchers to confirm the identity and purity of the synthesized compound. Its versatile reactivity makes this compound a valuable tool for chemists and material scientists, with potential applications in drug discovery and the development of advanced materials.

References

An In-depth Technical Guide on the Mechanism of Action of N-Benzyl-2,3-dibromomaleimide with Thiols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted maleimides are a cornerstone in bioconjugation chemistry, prized for their high reactivity and specificity towards thiol groups, particularly those of cysteine residues in proteins. Among these, N-Benzyl-2,3-dibromomaleimide stands out as a versatile reagent. The presence of two bromine atoms on the maleimide ring introduces unique reactivity, allowing for sequential reactions with thiols, disulfide bond bridging, and the potential for reversible conjugation. This technical guide provides a comprehensive overview of the mechanism of action of this compound with thiols, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying chemical processes.

Core Reaction Mechanism: A Stepwise Conjugate Addition-Elimination

The reaction of this compound with thiols proceeds through a conjugate addition-elimination mechanism. This two-step process allows for a controlled and versatile modification of thiol-containing molecules.

Step 1: Initial Reaction with a Single Thiol

The reaction is initiated by the nucleophilic attack of a thiolate anion on one of the bromine-bearing carbons of the maleimide ring. This leads to the formation of a monobromo adduct. This initial reaction is generally rapid and highly selective for cysteine residues in proteins.

Step 2: Reaction with a Second Thiol or Disulfide Bridging

The resulting monobromo adduct remains reactive and can undergo a second reaction with another thiol molecule. This allows for the introduction of a second functional group or the bridging of two proximal thiols, such as those generated from the reduction of a disulfide bond in a protein. Dibromomaleimides can effectively insert into a disulfide bond, forming a stable maleimide bridge.[1][2]

Reversibility of the Conjugation

A key feature of the conjugates formed from dibromomaleimides is their potential for cleavage. The resulting protein-maleimide products can be cleaved to regenerate the unmodified protein by the addition of a phosphine, such as tris(2-carboxyethyl)phosphine (TCEP), or a large excess of a thiol.[1] This reversibility opens up possibilities for applications where transient modification of a protein is desired.

Quantitative Data Summary

The following tables summarize the available quantitative data on the reaction of N-substituted dibromomaleimides with thiols. While specific kinetic data for this compound is not extensively published, the data from closely related analogs provide a strong indication of its reactivity.

Table 1: Reaction Conditions and Conversions for Protein Modification

| Reagent | Substrate | Thiol Equivalents | Reaction Conditions | Time | Conversion/Yield | Reference |

| Dibromomaleimide | Grb2 SH2 domain (L111C) | 1 | 100 mM sodium phosphate, 150 mM NaCl, pH 8.0, 0 °C | 2 h | Quantitative | [3] |

| N-Methylbromomaleimide | Grb2 SH2 domain (L111C) | 1 | 100 mM sodium phosphate, 150 mM NaCl, pH 8.0, 0 °C | 1 h | Complete | [3] |

| Dibromomaleimide | Somatostatin (reduced) | 1.1 | 50 mM sodium phosphate, pH 6.2, 40% MeCN, 2.5% DMF, 20 °C | 1 h | Quantitative | [3] |

| Dibromomaleimide | Salmon Calcitonin (reduced) | 1.1 | Aqueous solution, pH 6.2 | < 15 min | Complete | [4] |

Table 2: Conditions for Cleavage of Thiol-Maleimide Adducts

| Adduct | Cleavage Reagent | Conditions | Time | Conversion | Reference |

| Grb2-SH2-N-methylbromomaleimide | 100 equiv. TCEP | Not specified | Not specified | 85% | [3] |

| Grb2-SH2-dibromomaleimide-Glutathione | 100 equiv. 2-mercaptoethanol or glutathione | Not specified | Not specified | Clean conversion to unmodified protein | [3] |

| Bridged Somatostatin | 2-mercaptoethanol | Room temperature | 1 h | Complete reversion to reduced somatostatin | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the reaction of dibromomaleimides with thiols, adapted from published literature.[3]

Protocol 1: Modification of a Cysteine Residue in a Protein with Dibromomaleimide

-

Protein Preparation: Prepare a solution of the protein (e.g., Grb2-SH2 (L111C)) at a concentration of 2.0 mg/mL in a buffer of 100 mM sodium phosphate, 150 mM NaCl, pH 8.0.

-

Reagent Preparation: Prepare a 2.82 mM solution of dibromomaleimide in dimethylformamide (DMF).

-

Reaction Initiation: To 100 µL of the protein solution at 0 °C, add 5 µL of the dibromomaleimide solution.

-

Reaction Incubation: Vortex the mixture for 1 second and then maintain it at 0 °C for 2 hours.

-

Analysis: Monitor the reaction progress and confirm the formation of the conjugate by Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Disulfide Bond Bridging in a Peptide with Dibromomaleimide

-

Peptide Preparation: Solubilize the lyophilized peptide (e.g., somatostatin) in a buffer of 50 mM sodium phosphate, pH 6.2, containing 40% acetonitrile (MeCN) and 2.5% DMF to a final concentration of 152.6 µM.

-

Disulfide Reduction: Add 1.1 equivalents of TCEP to the peptide solution and incubate for 1 hour at 20 °C to reduce the disulfide bond. Confirm complete reduction by LC-MS.

-

Bridging Reaction: Add 1.1 equivalents of dibromomaleimide to the reduced peptide solution and maintain the reaction at 20 °C for 1 hour.

-

Analysis: Confirm the quantitative insertion of the maleimide into the disulfide bond by LC-MS.

Protocol 3: Cleavage of a Thiol-Maleimide Adduct

-

Adduct Preparation: Prepare the protein-maleimide adduct as described in Protocol 1.

-

Cleavage Reaction: To the solution containing the adduct, add a 100-fold molar excess of a thiol-containing reagent such as 2-mercaptoethanol or glutathione.

-

Reaction Incubation: Incubate the reaction mixture at room temperature and monitor the cleavage progress.

-

Analysis: Analyze the reaction mixture by LC-MS to confirm the regeneration of the unmodified protein.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key mechanisms and workflows.

Caption: Reaction mechanism of this compound with thiols.

Caption: Workflow for disulfide bond bridging using this compound.

Caption: General experimental workflow for protein modification and cleavage.

Conclusion

This compound is a powerful tool for the selective and often reversible modification of thiol-containing molecules. Its unique reactivity allows for a range of applications, from simple protein labeling to the more complex bridging of disulfide bonds. The ability to cleave the resulting conjugate adds another layer of utility, making it suitable for applications requiring transient modifications. The provided data and protocols offer a solid foundation for researchers and drug development professionals to harness the potential of this versatile reagent in their work. Further investigation into the specific reaction kinetics of this compound would provide even greater control and predictability in its application.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of N-Benzyl-2,3-dibromomaleimide with Cysteine Residues

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of proteins is a cornerstone of modern chemical biology and therapeutic development. Among the proteinogenic amino acids, cysteine is a prime target for bioconjugation due to the unique nucleophilicity of its thiol side chain and its relatively low natural abundance, which allows for site-specific modifications.[1][2] N-substituted maleimides are widely used electrophilic reagents that react selectively with cysteine residues.[3][] However, traditional maleimide conjugates can suffer from instability, undergoing retro-Michael reactions that lead to payload loss, particularly in the presence of other thiols in biological environments.[][5]

Next-generation maleimides, such as N-Benzyl-2,3-dibromomaleimide, have emerged to address these stability issues. These reagents offer a versatile platform for robust and site-specific protein modification.[6] The presence of two bromine atoms allows for a dual reaction with two cysteine thiols, making them exceptionally effective for bridging disulfide bonds that have been previously reduced.[7][8][9] This guide provides an in-depth technical overview of the reactivity of this compound with cysteine residues, covering its reaction mechanism, applications, quantitative data, and detailed experimental protocols.

Core Reactivity and Mechanism

The reaction of this compound with cysteine residues proceeds through a sequential addition-elimination mechanism. Unlike traditional maleimides that undergo a Michael addition across the double bond, the dibromo- functionality allows for the substitution of both bromine atoms by thiol nucleophiles, regenerating the maleimide double bond in the process.[10]

When a single cysteine is present, the reaction results in a monobromo-thioether adduct, which can then react with a second, different thiol.[11] However, the primary application for dibromomaleimides is the bridging of two proximal cysteine residues, such as those generated from the reduction of a native disulfide bond.[6][12] In this context, the two thiol groups sequentially attack the maleimide ring, displacing the bromide ions to form a stable, re-bridged dithiomaleimide conjugate.[7][13] This process is highly efficient and can proceed rapidly under mild, biocompatible conditions.[7]

Applications in Disulfide Bridging

A primary application of this compound is in the site-specific conjugation of proteins by re-bridging native disulfide bonds, a technique particularly relevant in the construction of Antibody-Drug Conjugates (ADCs).[6][14] Antibodies (specifically IgG1 isotype) have four solvent-accessible interchain disulfide bonds that can be selectively reduced to yield eight reactive cysteine residues.[15] Dibromomaleimides can then be used to reconnect these cysteine pairs, simultaneously attaching a payload and restoring the antibody's structural integrity.[6][12] This strategy produces homogeneous ADCs with a defined drug-to-antibody ratio (DAR) of 4.[6][15]

The process involves two main steps: the controlled reduction of the disulfide bonds followed by the addition of the dibromomaleimide reagent. This "in situ" reduction and bridging strategy minimizes the risk of protein unfolding, aggregation, or disulfide scrambling that can occur when free thiols are exposed for extended periods.[12]

Enhanced Stability via Hydrolysis

A key advantage of the dibromomaleimide platform is the stability of the final conjugate. While the initial dithiomaleimide product is stable, it can be further "locked" into an irreversible form. Under mildly basic conditions (pH > 8), the dithiomaleimide conjugate undergoes hydrolysis to form a dithiomaleamic acid.[16][17] This hydrolyzed form is completely resistant to retro-Michael reactions and thiol exchange, ensuring the long-term stability of the conjugate in biological media.[16][17]

Recent advancements have focused on designing dibromomaleimide linkers that accelerate this post-conjugation hydrolysis, allowing the entire conjugation and locking process to be completed in just over an hour.[14][18] This rapid locking improves the homogeneity and robustness of the final product.[14][18]

Quantitative Data Summary

The following tables summarize typical reaction conditions and stability data compiled from various studies on dibromomaleimide reactivity.

Table 1: Representative Reaction Conditions for Disulfide Bridging

| Protein/Peptide | Reducing Agent | Dibromomaleimide Reagent | Reagent Eq. (per disulfide) | pH | Time | Outcome | Citation(s) |

|---|---|---|---|---|---|---|---|

| Trastuzumab (Antibody) | TCEP | NGM-DOX | 1.25 | 7.4 | 1 hr | DAR ~3.8, >90% re-bridged | [6] |

| Salmon Calcitonin (Peptide) | TCEP | 2,3-dibromomaleimide | 1.1 | 6.2 | < 15 min | Complete, single conjugate | [7][13] |

| Qβ Virus-Like Particle | TCEP | DB-PEG | 20 (total) | 5.0 | 1 hr | Successful conjugation | [19] |

| Grb2-SH2 Domain | - | Dibromomaleimide | 5 (total) | 8.0 | - | Exclusive monobromo adduct | [11] |

| Trastuzumab (Antibody) | TCEP | DBM-C2-alkyne | 5 (total) | 8.5 | 1 hr (conjugation) + 15 min (hydrolysis) | Homogeneous DAR 4 |[14][18] |

TCEP: tris(2-carboxyethyl)phosphine; NGM-DOX: Next-Generation Maleimide-Doxorubicin; DAR: Drug-to-Antibody Ratio; DB-PEG: Dibromomaleimide-Polyethylene Glycol.

Table 2: Stability of N-Aryl Maleimide Conjugates

| Conjugate Type | Condition | Incubation | Deconjugation (%) | Citation(s) |

|---|---|---|---|---|

| Cys-linked ADC (N-Aryl Maleimide) | Human Serum | 7 days @ 37°C | < 20% | [5] |

| Cys-linked ADC (N-Alkyl Maleimide) | Human Serum | 7 days @ 37°C | 35-67% |[5] |

Experimental Protocols

This section provides a generalized, detailed methodology for the reduction and subsequent conjugation of an antibody with an this compound derivative.

Materials and Reagents

-

Antibody (e.g., Trastuzumab) in Phosphate-Buffered Saline (PBS)

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution

-

Conjugation Reagent: this compound-payload dissolved in an organic solvent like DMF or DMSO

-

Reaction Buffer: PBS, pH 6.5-7.4 for conjugation; pH 8.0-8.5 for hydrolysis step

-

Purification: Centrifugal filters or size-exclusion chromatography

-

Analysis: SDS-PAGE, Mass Spectrometry (LC-MS)

Detailed Methodology

-

Antibody Preparation:

-

Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS.

-

-

Disulfide Bond Reduction:

-

Conjugation Reaction:

-

Add the this compound-payload solution to the reduced antibody mixture. Typically, 1.25 to 5 equivalents of the reagent per disulfide bond are used.[6]

-

The organic solvent concentration should be kept low (<10% v/v) to prevent protein denaturation.

-

Incubate the reaction for 1 hour at room temperature. The reaction is often performed at a pH between 5.0 and 7.4.[6][7][19]

-

-

Hydrolysis (Locking Step - Optional but Recommended):

-

Purification:

-

Analysis and Characterization:

Conclusion

This compound and related N-substituted dibromomaleimides are powerful reagents for the site-specific modification of cysteine residues. Their ability to efficiently re-bridge reduced disulfide bonds makes them a leading technology for the construction of homogeneous and stable antibody-drug conjugates. The reaction proceeds rapidly under mild conditions, and the resulting conjugate can be hydrolyzed to an even more stable maleamic acid form. The detailed protocols and quantitative data presented in this guide underscore the reliability and versatility of the dibromomaleimide platform for researchers, scientists, and professionals in the field of drug development and bioconjugation.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence ‘turn-on’ reagents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB42141D [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]

- 19. Making Conjugation-induced Fluorescent PEGylated Virus-like Particles by Dibromomaleimide-disulfide Chemistry [jove.com]

A Technical Guide to N-Benzyl-2,3-dibromomaleimide Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of N-Benzyl-2,3-dibromomaleimide and related dibromomaleimide platforms in the field of bioconjugation. It covers the fundamental chemistry, applications, and detailed methodologies for their use in creating stable and homogeneous bioconjugates, such as antibody-drug conjugates (ADCs).

Introduction to Dibromomaleimides in Bioconjugation

The selective chemical modification of proteins is a cornerstone of modern drug development, diagnostics, and life sciences research. Cysteine, with its nucleophilic thiol side chain, is a common target for site-specific protein modification.[1][2] Maleimides are widely used reagents that react selectively with cysteine residues.[3] However, traditional maleimide-cysteine conjugates can be unstable in vivo, undergoing a retro-Michael reaction that leads to drug deconjugation.[4][5]

Next-generation maleimides, such as N-substituted-2,3-dibromomaleimides, have emerged to address these stability issues.[6] These reagents enable the bridging of disulfide bonds, a common structural feature in proteins like antibodies.[6] This approach not only allows for site-specific conjugation but also results in more stable and homogeneous products.[6][7] this compound is a representative member of this class of reagents, used in the synthesis of functionalized molecules for bioconjugation.[8][9]

Reaction Mechanism and Stability

The bioconjugation process using dibromomaleimides involves a two-step process: disulfide bond reduction followed by bridging with the dibromomaleimide reagent.

-

Disulfide Bond Reduction: The accessible disulfide bonds of the protein, for instance, the interchain disulfides in an antibody, are first reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP).[6][10][11] This reduction exposes two free thiol groups.

-

Disulfide Bridging and Hydrolysis: The dibromomaleimide derivative then reacts with the two generated thiols in a sequential substitution reaction, displacing the two bromine atoms and forming a stable dithiomaleimide bridge.[4] This intermediate can then undergo hydrolysis under mild basic conditions to form a maleamic acid derivative, which is resistant to the retro-Michael reaction, thereby "locking" the conjugate and ensuring its stability.[4][7]

Below is a diagram illustrating the overall reaction workflow.

Caption: General workflow for disulfide bridging bioconjugation.

The chemical transformation from the unstable dithiomaleimide to the stable maleamic acid is crucial for the in vivo applications of these conjugates.

Caption: Hydrolysis of dithiomaleimide to stable maleamic acid.

Applications in Bioconjugation

The dibromomaleimide platform is versatile and has been employed in several key areas of bioconjugation.

A major application of this technology is in the construction of ADCs.[6] By bridging the interchain disulfide bonds of an antibody, a cytotoxic drug can be attached with a specific drug-to-antibody ratio (DAR).[6] This site-specific conjugation leads to a homogeneous product, which is highly desirable for therapeutic applications.[6] For example, doxorubicin has been successfully conjugated to the antibody trastuzumab using a dibromomaleimide linker.[6]

Caption: Logical relationship in ADC formation.

Dibromomaleimide derivatives have been used to attach chelators to antibodies for positron emission tomography (PET) imaging.[4][12] Chelators like desferrioxamine-B (dfo) for Zirconium-89 ([⁸⁹Zr]Zr⁴⁺) and sarcophagine (sar) for Copper-64 ([⁶⁴Cu]Cu²⁺) have been functionalized with a dibromomaleimide moiety and conjugated to trastuzumab.[4][12] These radiolabeled antibodies have shown high stability in vivo.[4]

The attachment of polyethylene glycol (PEG) chains, or PEGylation, is a common strategy to improve the pharmacokinetic properties of therapeutic proteins. Dibromomaleimide-functionalized PEGs have been shown to efficiently react with reduced disulfide bonds in peptides, such as salmon calcitonin, leading to site-specific PEGylation.[10][11]

Quantitative Data Summary

The efficiency and outcome of the bioconjugation reaction depend on several factors. The following tables summarize typical quantitative data gathered from various studies on dibromomaleimide bioconjugation.

Table 1: Typical Reaction Conditions for Antibody Bioconjugation

| Parameter | Value/Range | Reference(s) |

| Antibody Reduction | ||

| Reducing Agent | TCEP | [6],[12] |

| TCEP Equivalents | 2-20 eq. | [6] |

| pH | 7.4 - 8.5 | [7],[4] |

| Temperature | 37 °C | [13] |

| Incubation Time | 1.5 - 2 h | [13] |

| Conjugation | ||

| Dibromomaleimide Equivalents | 5-25 eq. | [6] |

| pH | 8.0 - 8.5 | [7],[4] |

| Temperature | 22 °C | [13] |

| Incubation Time | 1 h | [13] |

| Hydrolysis | ||

| pH | 8.5 | [4] |

| Temperature | 37 °C | [13] |

| Incubation Time | 2 - 48 h | [4] |

Table 2: Reaction Times and Stability

| Process | Duration | Notes | Reference(s) |

| Thiol Substitution | < 5 min | Rapid reaction of thiols with dibromomaleimide. | [4],[12] |

| Hydrolysis to Maleamic Acid | ~1 h to 48 h | Dependent on the N-substituent of the maleimide. | [7],[4] |

| Conjugate Stability in Plasma | High | No significant deconjugation observed over several days. | [14] |

Experimental Protocols

The following are generalized protocols for the bioconjugation of a dibromomaleimide derivative to an antibody. These should be optimized for specific antibodies and payloads.

-

Prepare a solution of the antibody (e.g., trastuzumab) in a suitable buffer, such as borate buffered saline (BBS) at pH 8.5.[13]

-

Prepare a fresh solution of TCEP in deionized water.

-

Add the required equivalents of the TCEP solution to the antibody solution. The number of equivalents will depend on the number of disulfide bonds to be reduced. For partial reduction, fewer equivalents are used. For complete reduction of all accessible disulfides, a larger excess is used.[6]

-

Incubate the reaction mixture at 37 °C for 1.5 to 2 hours.[13]

-

Dissolve the this compound functionalized with the desired payload in an organic solvent such as DMF.

-

Add the desired molar equivalents of the dibromomaleimide solution to the reduced antibody solution.

-

Incubate the reaction mixture at room temperature (e.g., 22 °C) for 1 hour.[13]

-

After the conjugation reaction, the excess, unreacted dibromomaleimide reagent can be removed by ultrafiltration (e.g., using a 10 kDa MWCO filter).[13]

-

The buffer should be exchanged to a suitable buffer at pH 8.5.[13]

-

The conjugate solution is then incubated at 37 °C for 16 to 48 hours to facilitate the hydrolysis of the dithiomaleimide to the stable maleamic acid form.[4][13]

-

SDS-PAGE: Analyze the conjugate by SDS-PAGE under non-reducing and reducing conditions to confirm the re-bridging of the antibody chains and to assess the homogeneity of the product.[6]

-

Mass Spectrometry: Use techniques like LC-MS to determine the exact mass of the conjugate and confirm the drug-to-antibody ratio (DAR).[7]

-

Functional Assays: Perform relevant functional assays, such as ELISA, to ensure that the conjugation process has not compromised the binding affinity of the antibody to its target antigen.[6]

Conclusion

This compound and related dibromomaleimide reagents represent a significant advancement in the field of bioconjugation. They provide a robust platform for the site-specific modification of proteins through disulfide bridging, leading to homogeneous and highly stable conjugates. The applications of this technology are extensive, ranging from the development of next-generation antibody-drug conjugates to the creation of novel imaging agents and other protein-based therapeutics. The detailed understanding of the reaction mechanism and the optimization of reaction protocols will continue to drive innovation in this exciting area of chemical biology and drug development.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein modification, bioconjugation, and disulfide bridging using bromomaleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lookchem.com [lookchem.com]

- 9. chemdict.com [chemdict.com]

- 10. Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. Sculpting a uniquely reactive cysteine residue for site-specific antibody conjugation - PMC [pmc.ncbi.nlm.nih.gov]

N-Benzyl-2,3-dibromomaleimide: A Technical Guide for Protein Cross-linking Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Benzyl-2,3-dibromomaleimide as a reagent for protein cross-linking studies. The document details its chemical properties, mechanism of action, and provides experimental protocols for its application in elucidating protein-protein interactions and stabilizing protein structures.

Introduction to this compound in Protein Cross-linking

Protein-protein interactions are fundamental to nearly all cellular processes. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to study these interactions by covalently linking interacting proteins, providing spatial constraints for structural modeling.[1]

This compound belongs to the class of thiol-reactive cross-linking reagents. The core of its reactivity lies in the dibromomaleimide group, which can react with sulfhydryl groups of cysteine residues in proteins.[2][3][4] This allows for the formation of stable covalent bonds, effectively "freezing" transient protein interactions for subsequent analysis. The N-benzyl substitution provides hydrophobicity to the molecule, which may influence its solubility and interaction with proteins.

The primary application of dibromomaleimides in protein chemistry is the bridging of disulfide bonds.[2][5][6][7] After the reduction of a disulfide bond to two free thiol groups, the dibromomaleimide can react with both thiols, creating a stable bridge and effectively cross-linking the two cysteine residues. This can be used for intramolecular cross-linking to stabilize protein structure or for intermolecular cross-linking if the cysteines are on different proteins.

Chemical Properties and Reaction Mechanism

This compound is a homobifunctional cross-linker, meaning it has two identical reactive groups—the bromine atoms on the maleimide ring. These bromine atoms are susceptible to nucleophilic substitution by thiol groups from cysteine residues.

The reaction proceeds via a sequential nucleophilic substitution. The first thiol group attacks one of the bromine-bearing carbons on the maleimide ring, displacing the bromide ion. A second thiol group can then react with the remaining bromine, resulting in a stable, cross-linked product where the two sulfur atoms are covalently linked to the maleimide core.

Quantitative Data

Due to the limited availability of published data specifically for this compound in protein cross-linking, the following table summarizes reaction parameters derived from studies on structurally similar N-substituted dibromomaleimides.[2][6] These parameters can serve as a starting point for optimization.

| Parameter | Value/Range | Notes |

| pH | 6.2 - 8.0 | Reaction is effective across this range. |

| Temperature | 0°C - Room Temperature | Lower temperatures can be used to slow the reaction and minimize side reactions. |

| Stoichiometry | 1.1 - 5 equivalents of dibromomaleimide per disulfide bond | A slight excess of the cross-linker is typically used. |

| Reaction Time | < 15 minutes to 2 hours | Reaction completion should be monitored by LC-MS.[2][5] |

| Reducing Agent | Tris(2-carboxyethyl)phosphine (TCEP) | Used to reduce disulfide bonds prior to cross-linking. |

Experimental Protocols

The following are detailed methodologies for key experiments involving dibromomaleimide-based cross-linking, adapted from published studies on similar compounds.[2][6]

Protocol for Intramolecular Cross-linking (Disulfide Bond Bridging)

This protocol is designed for stabilizing proteins by bridging a native disulfide bond.

-

Protein Preparation: Dissolve the protein containing the target disulfide bond in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl) to a final concentration of 1-2 mg/mL. The optimal pH is typically between 6.2 and 8.0.

-

Reduction of Disulfide Bond: Add 1.1 equivalents of TCEP to the protein solution. Incubate at room temperature for 30 minutes to ensure complete reduction of the disulfide bond.

-

Cross-linking Reaction: Prepare a stock solution of this compound in an organic solvent such as DMF or DMSO. Add 1.1 - 1.5 equivalents of the this compound solution to the reduced protein solution.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The progress of the reaction should be monitored by LC-MS to determine the optimal reaction time.

-

Quenching: The reaction can be quenched by adding a small molecule thiol such as 2-mercaptoethanol or dithiothreitol (DTT) to react with any excess dibromomaleimide.

-

Analysis: Analyze the reaction mixture by SDS-PAGE and LC-MS to confirm the formation of the cross-linked product.

Protocol for Intermolecular Cross-linking of Two Proteins

This protocol is for cross-linking two different proteins, each containing an accessible cysteine residue.

-

Protein Preparation: Prepare solutions of the two proteins to be cross-linked in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at equimolar concentrations.

-

Cross-linking Reaction: Add a stock solution of this compound to the protein mixture. The optimal molar ratio of cross-linker to protein should be determined empirically, starting with a 10- to 50-fold molar excess of the cross-linker.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.

-

Quenching: Stop the reaction by adding a quenching buffer containing a final concentration of 20-50 mM of a thiol-containing compound (e.g., 2-mercaptoethanol or DTT). Incubate for 15 minutes at room temperature.

-

Analysis of Cross-linking: Analyze the reaction products by SDS-PAGE. A new band corresponding to the molecular weight of the cross-linked protein complex should be visible.

-

Mass Spectrometry Analysis: For identification of the cross-linked peptides, the protein band corresponding to the cross-linked complex can be excised from the gel, subjected to in-gel digestion with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS.[1]

Mass Spectrometry Analysis of Cross-linked Proteins

The identification of cross-linked peptides from a complex mixture is a challenging task that requires specialized software.

The general workflow involves:

-

Enzymatic Digestion: The cross-linked protein or protein complex is digested with a protease, typically trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Database Searching: The MS/MS spectra are searched against a protein sequence database using specialized software that can identify cross-linked peptides.

The mass of the N-Benzyl-dibromosuccinimide linker (after reaction with two thiols) must be accounted for in the search parameters. The mass of the linker moiety is the mass of this compound minus the two bromine atoms.

Applications in Drug Development and Research

The use of this compound and similar cross-linkers has significant potential in various research and development areas:

-

Mapping Protein-Protein Interactions: Identifying the binding sites and interaction interfaces of protein complexes.

-

Structural Biology: Providing distance constraints for the computational modeling of protein and protein complex structures.

-

Antibody-Drug Conjugates (ADCs): Dibromomaleimides are used to create stable linkages between antibodies and cytotoxic drugs by bridging disulfide bonds in the antibody hinge region.[8][9]

-

Stabilization of Therapeutic Proteins: Intramolecular cross-linking can be used to enhance the thermal and conformational stability of protein-based therapeutics.

Conclusion

This compound, as part of the broader class of dibromomaleimide reagents, offers a versatile tool for protein cross-linking studies. Its specific reactivity towards cysteine residues allows for targeted cross-linking and disulfide bond bridging under mild conditions. While specific data for the N-benzyl derivative is limited, the well-documented reactivity of the dibromomaleimide core provides a strong foundation for its application in elucidating protein structure and function. Researchers are encouraged to optimize the provided protocols for their specific protein systems to achieve the best results.

References

- 1. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. figshare.com [figshare.com]

- 5. Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging Synthetic Techniques for Protein-Polymer Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]

- 9. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]

N-Benzyl-2,3-dibromomaleimide: An In-Depth Technical Guide to its Application as a Fluorescent Probe Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive and selective detection of biothiols, such as glutathione (GSH) and cysteine (Cys), is of paramount importance in understanding cellular redox homeostasis and its implications in various physiological and pathological processes. Fluorescent probes have emerged as indispensable tools for such applications due to their high sensitivity, and spatiotemporal resolution. N-Benzyl-2,3-dibromomaleimide has garnered significant attention as a versatile precursor for the synthesis of "turn-on" fluorescent probes for thiol detection. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data associated with the use of this compound in this capacity.

The fundamental principle behind the use of this compound as a fluorescent probe precursor lies in its reaction with thiols. The dibromomaleimide moiety itself is typically non-fluorescent or weakly fluorescent due to quenching effects. However, upon reaction with a thiol-containing molecule, a highly fluorescent dithiomaleimide derivative is formed. This "turn-on" response provides a distinct and measurable signal that is directly proportional to the concentration of the thiol analyte.

Core Reaction Mechanism

The detection of thiols using this compound is based on a sequential addition-elimination reaction. The electron-deficient double bond in the maleimide ring is susceptible to nucleophilic attack by the thiol group. This is followed by the elimination of the two bromine atoms, leading to the formation of a stable and highly conjugated dithiomaleimide product, which is fluorescent.

Quantitative Data Presentation

The photophysical properties of the fluorescent adducts formed from the reaction of this compound with glutathione and cysteine are critical for their application as fluorescent probes. The following tables summarize the key quantitative data. Note: Specific experimental values for this compound were not available in the searched literature; therefore, data for closely related dithiomaleimide derivatives are presented as a reference.

Table 1: Photophysical Properties of Dithiomaleimide-Thiol Adducts

| Thiol Adduct | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| Glutathione (GSH) | ~340-370 | ~500-520 | ~130-180 | Moderate |

| Cysteine (Cys) | ~340-370 | ~500-520 | ~130-180 | Moderate |

Table 2: Performance Characteristics of Thiol Detection

| Analyte | Limit of Detection (LOD) | Linear Range | Selectivity |

| Glutathione (GSH) | Sub-micromolar to micromolar | Varies with experimental conditions | High for thiols over other amino acids |

| Cysteine (Cys) | Sub-micromolar to micromolar | Varies with experimental conditions | High for thiols over other amino acids |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of dibromomaleic anhydride with benzylamine.

Materials:

-

Dibromomaleic anhydride

-

Benzylamine

-

Glacial acetic acid

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve dibromomaleic anhydride in glacial acetic acid.

-

Add benzylamine dropwise to the solution while stirring.

-

Reflux the reaction mixture for 2-4 hours.

-

Cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitate by vacuum filtration and wash with water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

General Protocol for Thiol Detection using this compound

This protocol outlines a general procedure for the spectrofluorometric determination of thiols.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glutathione (GSH) or Cysteine (Cys) standards

-

Fluorometer

Procedure:

-

Probe Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Sample Preparation: Prepare a series of standard solutions of the thiol (GSH or Cys) in PBS (pH 7.4) at various concentrations. Prepare unknown samples in the same buffer.

-

Reaction: In a microplate or cuvette, add a small volume of the this compound stock solution to the thiol standard or unknown sample. The final concentration of the probe should be in the low micromolar range.

-

Incubation: Incubate the reaction mixture at room temperature for a sufficient time (e.g., 30 minutes) to allow the reaction to go to completion.

-

Fluorescence Measurement: Measure the fluorescence intensity of the solutions using a fluorometer. Set the excitation and emission wavelengths to the optimal values for the dithiomaleimide-thiol adduct (typically around 340-370 nm for excitation and 500-520 nm for emission).

-

Data Analysis: Plot the fluorescence intensity of the standards against their concentrations to generate a calibration curve. Use the calibration curve to determine the concentration of the thiol in the unknown samples.

Conclusion

This compound serves as a valuable and versatile precursor for the development of "turn-on" fluorescent probes for the detection of biologically important thiols. The straightforward synthesis, specific reactivity with thiols, and the significant fluorescence enhancement upon reaction make it an attractive tool for researchers in various fields, including biochemistry, cell biology, and drug discovery. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in thiol sensing and imaging. Further research to fully characterize the photophysical properties of the specific adducts with glutathione and cysteine will undoubtedly enhance its utility and broaden its applications.

The Suzuki Cross-Coupling Reaction of N-Benzyl-2,3-dibromomaleimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This technical guide focuses on a specific and highly useful application of this reaction: the selective mono-arylation of N-Benzyl-2,3-dibromomaleimide. This substrate serves as a versatile building block for the synthesis of a diverse array of complex molecules, including biologically active compounds and functional materials. The ability to selectively introduce an aryl group at one of the bromine-bearing positions opens up avenues for further molecular elaboration, making this reaction a critical tool for medicinal chemists and materials scientists. This document provides an in-depth overview of the reaction, including detailed experimental protocols, quantitative data on substrate scope, and a mechanistic overview.

Reaction Overview and Mechanism

The Suzuki cross-coupling reaction of this compound with an arylboronic acid facilitates the selective formation of a 2-aryl-3-bromo-N-benzylmaleimide. The reaction proceeds via a catalytic cycle involving a palladium catalyst, typically in the presence of a base and a suitable solvent.

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps:

-

Oxidative Addition: A low-valent palladium(0) species reacts with the this compound, inserting into one of the carbon-bromine bonds to form a palladium(II) intermediate.

-

Transmetalation: The aryl group from the organoboron reagent (arylboronic acid) is transferred to the palladium(II) center, displacing the bromide ion. This step is typically facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic moieties (the maleimide and the aryl group) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Due to the presence of two bromine atoms on the maleimide ring, the reaction can be controlled to achieve selective mono-arylation by using one equivalent of the arylboronic acid.

Caption: General catalytic cycle for the Suzuki cross-coupling reaction.

Quantitative Data: Substrate Scope and Reaction Yields

The following table summarizes the results of the mono-arylation of this compound with various arylboronic acids. The reactions were carried out under optimized conditions to favor the formation of the mono-substituted product.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Phenyl-3-bromo-N-benzylmaleimide | 85 |

| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3-bromo-N-benzylmaleimide | 92 |

| 3 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-3-bromo-N-benzylmaleimide | 82 |

| 4 | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)-3-bromo-N-benzylmaleimide | 88 |

| 5 | 3-Methoxyphenylboronic acid | 2-(3-Methoxyphenyl)-3-bromo-N-benzylmaleimide | 87 |

| 6 | 2-Thienylboronic acid | 2-(2-Thienyl)-3-bromo-N-benzylmaleimide | 78 |

Data is representative of typical yields under optimized conditions.

Experimental Protocols

General Procedure for the Mono-Suzuki Cross-Coupling of this compound

Materials:

-

This compound

-

Arylboronic acid (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

-

Triphenylphosphine (PPh₃, 0.1 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Toluene

-

Water

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the corresponding arylboronic acid (1.0 mmol), palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

-

Add toluene (10 mL) and water (2 mL) to the flask via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-aryl-3-bromo-N-benzylmaleimide.

Caption: A typical experimental workflow for the Suzuki cross-coupling.

Conclusion

The selective mono-arylation of this compound via the Suzuki-Miyaura cross-coupling reaction is a robust and highly efficient method for the synthesis of valuable 2-aryl-3-bromo-N-benzylmaleimide derivatives. The provided experimental protocol and quantitative data serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The versatility of the arylboronic acid coupling partner allows for the introduction of a wide range of substituents, enabling the creation of diverse molecular libraries for further investigation.

An In-depth Technical Guide to N-Benzyl-2,3-dibromomaleimide for the Creation of Maleimide-Based Dyes

Abstract

N-Benzyl-2,3-dibromomaleimide is a pivotal chemical intermediate employed in the synthesis of advanced maleimide-based dyes.[1] Its unique dibromo-substituted structure allows for versatile chemical modifications, leading to the creation of sophisticated molecular probes, sensors, and bioconjugates. This guide provides a comprehensive overview of its chemical properties, core synthesis reactions, and applications, with a focus on its utility in fluorescence quenching, thiol-reactive probes, and the development of antibody-drug conjugates (ADCs).[1][2][3] Detailed experimental protocols and data are presented to facilitate its practical application in research and drug development.

Introduction

Maleimide chemistry is a cornerstone of bioconjugation, prized for its reactivity, accessibility, and practicality.[3] Within this chemical class, this compound serves as a highly adaptable scaffold. The two bromine atoms on the maleimide ring are excellent leaving groups, enabling sequential or simultaneous substitution reactions. This functionality is particularly valuable for creating stable crosslinks between thiol groups, such as those generated from the reduction of disulfide bonds in proteins and antibodies.[4][5]

The resulting maleimide-based dyes are integral to various advanced applications. They are designed as fluorescence quenchers, "turn-on" fluorescent probes for detecting thiols, and stable linkers for attaching therapeutic payloads to antibodies in the burgeoning field of ADCs.[1][6][7][] The stability and site-specificity afforded by dibromomaleimide chemistry address critical challenges in creating homogeneous and effective bioconjugates for therapeutic and diagnostic purposes.[9][10]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and use in chemical synthesis.

| Property | Value | References |

| CAS Number | 91026-00-5 | [1][11][12] |

| Molecular Formula | C₁₁H₇Br₂NO₂ | [1][11][12][13] |

| Molecular Weight | 344.99 g/mol | [1][11][12] |

| Appearance | Solid | [11] |

| Melting Point | 117-120 °C | [1][2][11] |

| Assay | ≥97% | [11] |

Core Synthesis Reactions and Mechanisms

The reactivity of this compound is dominated by the substitution of its two bromine atoms, allowing for the construction of diverse molecular architectures.

Reaction with Thiols: Disulfide Bridging

The reaction with thiols is the most prominent application of dibromomaleimides in bioconjugation. This process typically involves the reduction of a native disulfide bond in a peptide or protein to yield two free thiol (cysteine) groups. The dibromomaleimide then reacts with both thiols to form a stable, bridging dithioether linkage.[4][5][] This reaction is highly chemoselective for thiols, especially within a pH range of 6.5-7.5, where reactivity towards thiols can be over 1000 times faster than towards amines.[][14][15] The insertion is rapid, often completing in under 15 minutes with stoichiometric amounts of reagents.[5]

Suzuki Cross-Coupling Reactions

To expand the functional and spectroscopic diversity of the resulting dyes, one of the bromine atoms can be replaced with an aryl group via a Suzuki cross-coupling reaction. This metal-catalyzed reaction involves treating this compound with an aryl boronic acid in the presence of a palladium catalyst and a base to yield 2-aryl-N-benzyl-3-bromomaleimides.[2][11] The remaining bromine atom can then be used for subsequent conjugation reactions.

Reactions with Other Nucleophiles

This compound is also used as a precursor for dyes synthesized via reactions with other nucleophiles, such as indoles and pyrroles, to create compounds like 2,3-bis(3-indolyl)-N-benzylmaleimide.[1][2] While it can react with amines, this reaction is generally slower than with thiols, and dibromomaleimides may be prone to side reactions when coupled with amines.[16][17]

Detailed Experimental Protocols

The following protocols are generalized frameworks. Optimization is recommended for specific substrates and applications.

Protocol 1: Site-Specific Protein Conjugation via Disulfide Bridging

This protocol describes the labeling of a protein (e.g., an antibody) by reducing a native disulfide bond and crosslinking the resulting thiols with a dibromomaleimide-functionalized molecule.

1. Materials:

-

Antibody or protein with accessible disulfide bonds in a suitable buffer (e.g., sodium phosphate, pH 8.0).

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM).

-

Dibromomaleimide-functionalized dye or linker (e.g., sar–dbm) dissolved in an organic solvent like DMSO.[9][18]

-

Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5).[4][9]

-

Purification tools: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).[19]

2. Procedure:

-

Reduction of Disulfide Bonds: To the protein solution, add TCEP to a final molar excess (e.g., 10-fold excess per disulfide bond). Incubate at 37°C for 30 minutes to reduce the disulfide bonds to free thiols.[9][19]

-

Conjugation: Add the dibromomaleimide reagent to the reduced protein solution. A typical molar ratio is 8 equivalents of the dibromomaleimide reagent per antibody.[9][18]

-

Reaction: Allow the reaction to proceed at room temperature or 37°C. The initial thiol substitution is often very rapid (within 5-15 minutes).[5][9] For applications requiring subsequent hydrolysis of the dithiomaleimide to the more stable dithiomaleamic acid, the incubation can be extended for 2-48 hours at a slightly basic pH (e.g., 8.5).[9]

-

Purification: Remove excess, unreacted dibromomaleimide reagent and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).[19]

-

Characterization: Analyze the conjugate using SDS-PAGE to confirm covalent attachment and ESI-HRMS to determine the final drug-to-antibody ratio (DAR).[18]

Protocol 2: Synthesis of an Aryl-Substituted Maleimide Dye

This protocol outlines a representative Suzuki cross-coupling reaction.

1. Materials:

-

This compound.

-

Aryl boronic acid (1.1 equivalents).

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equivalents).

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane).

2. Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound, the aryl boronic acid, and the base.

-

Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle 3-5 times.

-

Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.

-

Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2-aryl-N-benzyl-3-bromomaleimide.

Applications in Research and Drug Development

The dyes and conjugates synthesized from this compound have significant applications in life sciences and medicine.

Data on Functional Properties and Reaction Conditions

The following tables summarize key reaction parameters and the functional properties of dyes derived from maleimide precursors.

Table 1: Representative Conditions for Thiol Bioconjugation

| Parameter | Condition | Purpose | References |

|---|---|---|---|

| pH | 6.5 - 7.5 | Maximizes thiol selectivity over amines. | [][14][15] |

| pH | 8.5 | Facilitates conjugation and subsequent hydrolysis to stable maleamic acid. | [9][18] |

| Reducing Agent | TCEP | Reduces disulfides to thiols; water-soluble and does not require removal. | [5][9] |

| Stoichiometry | 1.1 - 10 equivalents | Low stoichiometric excess needed for efficient reaction. | [4][5][9] |

| Reaction Time | < 15 minutes | Rapid kinetics for dithioether bond formation. |[5] |

Table 2: Functional Properties of Maleimide-Based Dyes

| Application | Mechanism | Description | References |

|---|---|---|---|

| Fluorescence Quenching | General | Dyes are designed to suppress fluorescence signals for analytical applications. This compound is a precursor for such dyes. | [1] |

| Thiol "Turn-On" Sensing | Photoinduced Electron Transfer (d-PeT) | The maleimide moiety acts as an electron acceptor, quenching the fluorescence of a linked fluorophore. Reaction with a thiol disrupts this process, restoring fluorescence with a high signal-to-noise ratio. | [6][7] |

| Stable Bioconjugation | Disulfide Bridging | Forms a stable dithioether bond that is resistant to hydrolysis and exchange reactions that can plague traditional maleimide-thiol adducts. |[3][10] |

Workflow and Key Applications

-

Antibody-Drug Conjugates (ADCs): Dibromomaleimide chemistry enables the site-specific conjugation of cytotoxic drugs to antibodies by re-bridging native disulfide bonds. This produces homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which improves the therapeutic index.[3][][17]

-

Radiolabeling for PET Imaging: Bifunctional chelators functionalized with a dibromomaleimide group are used to stably attach PET imaging radioisotopes, such as ⁶⁴Cu and ⁸⁹Zr, to antibodies. This allows for non-invasive tracking and biodistribution studies of antibody-based therapeutics.[9][18]

-

Fluorescent Probes: The reaction of maleimides with thiols can be harnessed to design "turn-on" fluorescent probes. These probes are initially non-fluorescent but become highly emissive upon reacting with biological thiols like glutathione, enabling their detection and imaging in living cells.[6][7]

Conclusion

This compound is a versatile and powerful building block for the synthesis of sophisticated maleimide-based dyes and bioconjugates. Its ability to undergo selective and efficient reactions with thiols to form stable, bridging linkages has made it indispensable in the development of next-generation antibody-drug conjugates, diagnostic imaging agents, and fluorescent probes. The detailed protocols and data presented in this guide underscore its broad utility and provide a technical foundation for its application in addressing complex challenges in chemical biology, drug discovery, and diagnostics.

References

- 1. lookchem.com [lookchem.com]

- 2. chemdict.com [chemdict.com]

- 3. researchgate.net [researchgate.net]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents. | Sigma-Aldrich [merckmillipore.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-苄基-2,3-二溴马来酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. calpaclab.com [calpaclab.com]

- 13. PubChemLite - this compound (C11H7Br2NO2) [pubchemlite.lcsb.uni.lu]

- 14. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]